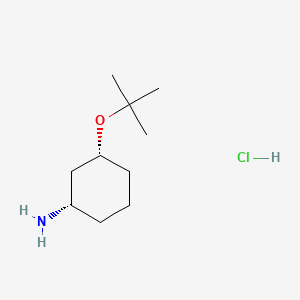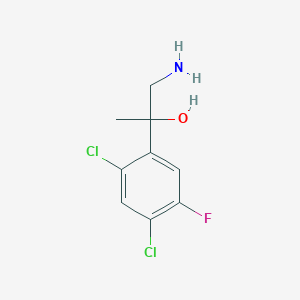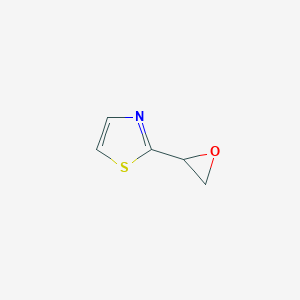
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a prop-2-yn-1-yloxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through the reaction of 5-methyl-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for industrial use. This includes optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Methyl-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 5-Methyl-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of molecular probes for studying biological systems, especially in the context of click chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may act as a molecular probe that binds to specific targets through covalent modification. The alkyne group allows for click chemistry reactions, facilitating the attachment of various functional groups to the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Similar structure but with additional benzoyl group.
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure with a methoxy group instead of a methyl group.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a methyl group and a prop-2-yn-1-yloxy group on the benzaldehyde core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-methyl-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H10O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h1,4-5,7-8H,6H2,2H3 |
Clave InChI |
XDITVDYIFICTMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC#C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


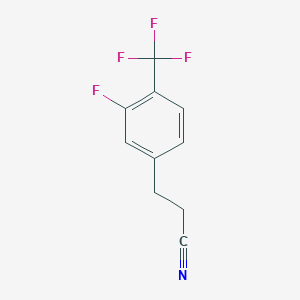
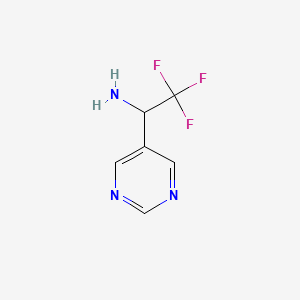

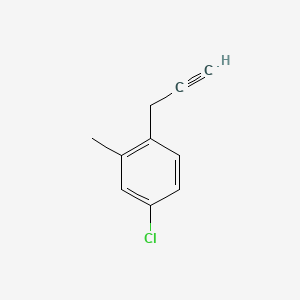
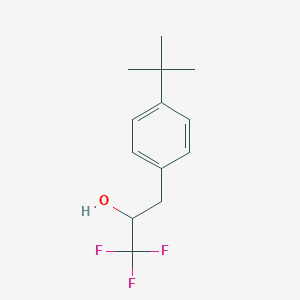

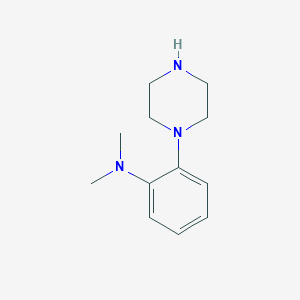
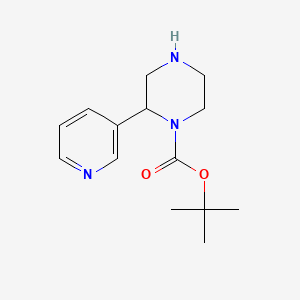
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)
![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
